

Application Notes and Protocols: Lyophilization of Olanzapine Hydrochloride with Tartaric Acid

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Compound of Interest

Compound Name: Olanzapine hydrochloride

Cat. No.: B8615373

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Introduction

Olanzapine, an atypical antipsychotic, is a cornerstone in the management of schizophrenia and bipolar disorder. Due to its poor aqueous solubility, developing a stable, readily reconstitutable parenteral formulation presents a significant challenge. This application note provides a detailed protocol for the lyophilization of Olanzapine in a formulation containing tartaric acid as a solubilizing agent and lactose as a bulking agent and stabilizer. This process yields a stable, amorphous lyophilizate with enhanced solubility and rapid reconstitution properties, suitable for parenteral administration.

Rationale for Formulation Components

A stable and effective lyophilized formulation of olanzapine relies on the synergistic action of its components.

- **Olanzapine:** The active pharmaceutical ingredient (API), which is poorly soluble in water. The amorphous form, obtained through lyophilization, exhibits improved dissolution characteristics compared to its crystalline forms.
- **Tartaric Acid:** This organic acid acts as a solubilizer for olanzapine. An excess of tartaric acid relative to olanzapine is crucial to ensure and maintain the solubility of the API in the

aqueous solution prior to freeze-drying.[1][2] The formation of an in-situ olanzapine tartrate salt enhances its aqueous solubility.

- Lactose: Lactose monohydrate serves as a bulking agent and a stabilizer.[1] It provides structural integrity to the lyophilized cake, preventing collapse and ensuring an elegant appearance. Furthermore, lactose helps to protect the amorphous state of olanzapine during the lyophilization process and upon storage.

Experimental Protocols

Formulation Preparation

The following table outlines the composition of a typical batch of the pre-lyophilization solution.

Component	Concentration (mg/mL)	Purpose
Olanzapine	1 - 20	Active Pharmaceutical Ingredient
Tartaric Acid	0.35 - 10	Solubilizer
Lactose Monohydrate	20 - 50	Bulking Agent / Stabilizer
Water for Injection (WFI)	q.s. to 1 mL	Solvent

A particularly preferred formulation consists of 5 mg/mL of olanzapine, 1.7 mg/mL of tartaric acid, and 25 mg/mL of lactose monohydrate.[2]

Procedure:

- In a suitable vessel, dissolve the required amount of tartaric acid and lactose monohydrate in Water for Injection (WFI).
- Stir the solution until all components are fully dissolved.
- Cool the solution to a temperature between 2°C and 12°C.
- Slowly add the technical grade olanzapine to the cooled solution while stirring continuously until it is completely dissolved.

- If necessary, check and adjust the pH of the solution.
- Filter the final solution through a 0.22 µm sterile filter.
- Aseptically fill the solution into sterile vials, partially insert stoppers, and load the vials into the lyophilizer.

Lyophilization Cycle

The following table details a typical three-stage lyophilization cycle for the olanzapine formulation.

Stage	Shelf Temperature (°C)	Ramp Rate (°C/min)	Hold Time (hours)	Vacuum (mTorr)
Freezing	-40	1.0	3	N/A
Primary Drying	-20	0.5	20 - 30	100 - 200
Secondary Drying	25	0.2	10 - 15	50 - 100

Detailed Lyophilization Protocol:

- **Freezing Stage:** The primary freezing process involves cooling the shelves to a temperature below -35°C, preferably between -35°C and -45°C, over a period of 1 to 4 hours to ensure complete solidification of the product.[\[1\]](#)
- **Primary Drying Stage (Sublimation):** After freezing, a vacuum is applied to the chamber (less than 125 mTorr). The shelf temperature is then raised to between -15°C and -25°C to initiate the sublimation of ice. This phase is held for an extended period to remove the bulk of the water.
- **Secondary Drying Stage (Desorption):** Following primary drying, the shelf temperature is gradually increased to at least 30°C, and preferably between 30°C and 40°C, to remove residual bound water from the product. This stage is typically performed for at least six hours under a deep vacuum.

Upon completion of the cycle, the vials are stoppered under vacuum or nitrogen and sealed.

Quality Control and Stability Assessment

A robust quality control strategy is essential to ensure the safety and efficacy of the lyophilized olanzapine formulation.

Visual Inspection

The lyophilized cake should be uniform in appearance, off-white to yellowish, and free from any cracks or collapse.

Reconstitution Time

The lyophilized product should reconstitute rapidly (typically within 60 seconds) upon the addition of a suitable diluent, such as sterile water for injection, to form a clear, particle-free solution.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for the determination of olanzapine content and the detection of any degradation products.

Table of HPLC Method Parameters:

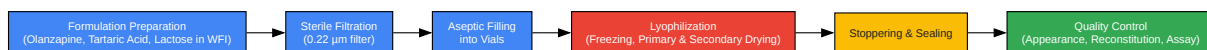
Parameter	Specification
Column	Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A mixture of a phosphate buffer (e.g., 75 mM potassium dihydrogen phosphate, pH 4.0) and an organic modifier (e.g., acetonitrile and methanol in a 55:40:5 v/v/v ratio).[3]
Flow Rate	0.8 mL/min[3]
Detection	UV at 227 nm[3]
Injection Volume	20 µL
Column Temperature	Ambient or controlled at 25°C

Sample Preparation:

- Reconstitute the lyophilized product with a known volume of diluent.
- Further dilute the reconstituted solution with the mobile phase to a final concentration within the linear range of the assay.
- Filter the sample through a 0.45 µm syringe filter before injection.

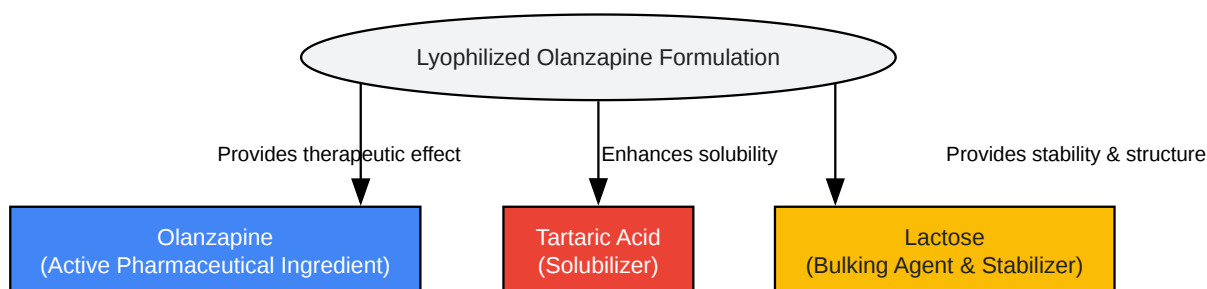
Validation: The analytical method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[4]

Visualizations



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Figure 1: Experimental workflow for the lyophilization of olanzapine.



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Figure 2: Logical relationship of the formulation components.

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